molecular formula C17H36N2O8 B8104450 Boc-Aminooxy-PEG5-amine

Boc-Aminooxy-PEG5-amine

Cat. No.: B8104450
M. Wt: 396.5 g/mol
InChI Key: RFFVAEAIBJSWJR-UHFFFAOYSA-N
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Description

Boc-Aminooxy-PEG5-amine: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and an amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous quality control measures to maintain consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism: Boc-Aminooxy-PEG5-amine functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Boc-Aminooxy-PEG4-amine
  • Boc-Aminooxy-PEG6-amine
  • Boc-Aminooxy-PEG3-amine

Uniqueness: Boc-Aminooxy-PEG5-amine offers a balance between hydrophilicity and linker length, making it versatile for various applications. Its unique structure allows for efficient bioconjugation and targeted protein degradation .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFVAEAIBJSWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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